molecular formula C16H19F3N2O4S B2734066 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide CAS No. 2034386-22-4

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide

Cat. No. B2734066
CAS RN: 2034386-22-4
M. Wt: 392.39
InChI Key: RRLTZCIFRRTMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H19F3N2O4S and its molecular weight is 392.39. The purity is usually 95%.
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Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

The research conducted by Kawakita et al. (1992) involves the synthesis and evaluation of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, including compounds structurally related to "N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide." These compounds were found to have potent serotonin-3 (5-HT3) receptor antagonistic activity, indicating their potential in treating conditions influenced by this receptor, such as nausea and vomiting induced by chemotherapy. The study highlights the importance of the structural relationship between the azabicyclooctan moiety and the antagonistic activity, providing insights into the design of new therapeutic agents Kawakita et al., 1992.

Chemical Synthesis and Pharmacokinetics

Another aspect of research on derivatives of azabicyclooctan compounds, as presented by Hoshino et al. (1997), focuses on the synthesis of a potent antagonist of 5-HT3 receptors that also acts as a potent agonist of 5-HT4 receptors. The study not only explores the chemical synthesis of these compounds but also their pharmacokinetic profiles, contributing to a deeper understanding of their behavior in biological systems Hoshino et al., 1997.

Oligomerization and Chemical Properties

Research by Hashimoto and Sumitomo (1984) explores the cationic oligomerization of bicyclic oxalactam, a process related to the broader chemical behaviors of bicyclic and azabicyclo compounds. This study provides insights into the unique reactions and potential applications of these compounds in creating oligomers, which could have implications for polymer science and materials engineering Hashimoto & Sumitomo, 1984.

Ionic Liquids and Green Chemistry

The synthesis of azepanium ionic liquids as discussed by Belhocine et al. (2011) represents another facet of research related to azabicyclo derivatives. These ionic liquids, derived from the azepane moiety (related to the azabicyclo structure), showcase the potential of these compounds in creating environmentally friendly solvents that could play a significant role in green chemistry and industrial processes Belhocine et al., 2011.

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4S/c1-26(23,24)21-12-5-6-13(21)9-11(8-12)20-15(22)10-3-2-4-14(7-10)25-16(17,18)19/h2-4,7,11-13H,5-6,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLTZCIFRRTMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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